molecular formula C14H14F3N3O B5620205 4-(Furan-2-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(Furan-2-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B5620205
M. Wt: 297.28 g/mol
InChI Key: FKISVTVJHQPRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid and a halogenated pyrimidine intermediate.

    Addition of the Piperidine Ring: The piperidine ring can be added through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The piperidine ring can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Furan-2-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-2-(morpholin-4-yl)-6-(trifluoromethyl)pyrimidine: Similar structure but with a morpholine ring instead of a piperidine ring.

    4-(Furan-2-yl)-2-(piperidin-1-yl)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at a different position on the pyrimidine ring.

Uniqueness

4-(Furan-2-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(furan-2-yl)-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)12-9-10(11-5-4-8-21-11)18-13(19-12)20-6-2-1-3-7-20/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKISVTVJHQPRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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